![molecular formula C19H13N3O2S B3127515 Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate CAS No. 338417-91-7](/img/structure/B3127515.png)
Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, which this compound is a part of, involves easy functionalization of various ring positions of pyridazinones, making them an attractive synthetic building block for designing and synthesis of new drugs . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of this compound is C19H13N3O2S . It belongs to the family of pyridazine sulfanyl derivatives, which are known for their diverse pharmacological activities.Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Photoredox-catalyzed cascade annulation techniques have been developed for the synthesis of benzothiophenes and benzoselenophenes, offering moderate to good yields at ambient temperatures. Such methods could potentially be applied to the synthesis and modification of methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate related structures (Jianxiang Yan et al., 2018).
- One-pot synthesis strategies have been explored for producing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, showcasing efficient methodologies that could be adapted for creating complex structures involving the sulfanyl benzenecarboxylate moiety (K. Kobayashi et al., 2013).
Potential Applications
- Research on derivatives of similar compounds has identified potent and selective activities against gastric pathogens like Helicobacter pylori. These findings indicate potential applications of methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate in developing novel antimicrobial agents (D. Carcanague et al., 2002).
- Studies on the synthesis of fluorescent compounds from pyrone derivatives suggest applications in creating new fluorescent markers or probes for biological and chemical research. Such methodologies might be applicable to the development of fluorescent derivatives of methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate for imaging and diagnostic purposes (Naoko Mizuyama et al., 2008).
Future Directions
Pyridazin-3(2H)-one derivatives, which this compound is a part of, have attracted the attention of medicinal chemists during the last decade due to their diverse pharmacological activities . These encouraging reports suggest that this privileged skeleton should be extensively studied for the therapeutic benefits . Therefore, it can be inferred that there is potential for future research and development involving this compound.
properties
IUPAC Name |
methyl 2-(4-cyano-6-phenylpyridazin-3-yl)sulfanylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c1-24-19(23)15-9-5-6-10-17(15)25-18-14(12-20)11-16(21-22-18)13-7-3-2-4-8-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKUEAKHRDPUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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